Enhanced Photoacid Quantum Yield vs. Unsubstituted Salts
The photoacid quantum yield (ΦH+) of alkyl-substituted triarylsulfonium salts is significantly higher than that of the parent triphenylsulfonium salt. A study on closely related sulfonium PAGs shows that dialkyl-substituted analogs achieve quantum yields of ~0.5, while the unsubstituted triphenylsulfonium salt has a ΦH+ of approximately ~0.2 under 248 nm irradiation [1]. As a mono-alkyl-substituted derivative, (4-ethylphenyl)diphenylsulfonium is positioned to exhibit an intermediate quantum yield in the 0.3–0.4 range. This 50–100% increase in photoacid generation efficiency over the unsubstituted salt directly correlates to higher photospeed and lower exposure doses in resist formulations.
| Evidence Dimension | Photoacid Quantum Yield (ΦH+) at 248 nm |
|---|---|
| Target Compound Data | Theoretical value: 0.3–0.4 (estimated from class-level data) |
| Comparator Or Baseline | Triphenylsulfonium salt: ΦH+ ≈ 0.2; Dialkyl-substituted triarylsulfonium salt: ΦH+ ≈ 0.5 |
| Quantified Difference | Estimated 1.5–2x increase over triphenylsulfonium salt; positioned between unsubstituted and dialkyl-substituted analogs |
| Conditions | Liquid phase photolysis at 248 nm, acetonitrile solvent, using Rhodamine B base as an acid indicator, as per general methodology for triarylsulfonium PAGs [1]. |
Why This Matters
A higher quantum yield translates to a lower energy dose requirement, which directly impacts throughput and cost-of-ownership in a lithographic manufacturing line.
- [1] Yanez, C. O., Andrade, C. D., & Belfield, K. D. (2009). Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis. Chemical Communications, (7), 827–829. View Source
